

# AIM-100 Protocol for In Vitro Kinase Assays: A Comprehensive Application Note

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## Compound of Interest

Compound Name: Aim-100

Cat. No.: B1666732

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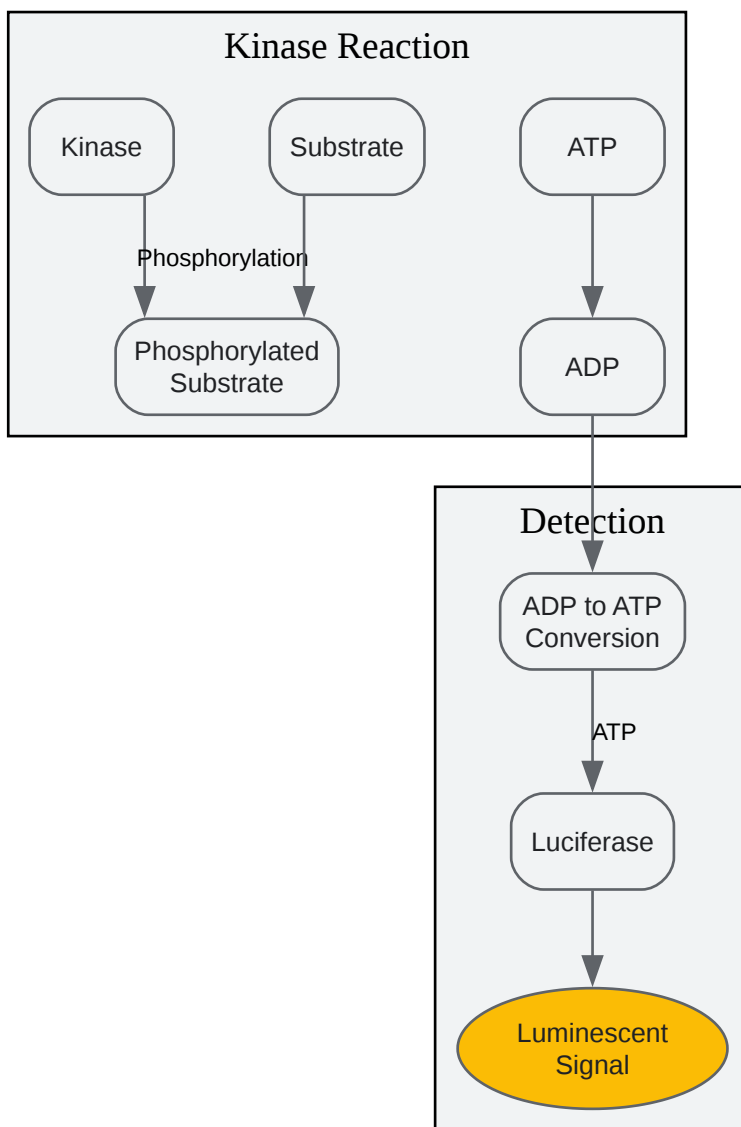
This application note provides a detailed protocol and theoretical background for the **AIM-100** in vitro kinase assay, a highly sensitive method for quantifying kinase activity. The **AIM-100** protocol is designed for researchers in academic and industrial settings, including those involved in drug discovery and development, to accurately determine the activity of a wide range of kinases and to screen for potential inhibitors.

The protocol described herein is based on a robust luminescent assay technology that measures the amount of Adenosine Diphosphate (ADP) produced during a kinase reaction. The luminescent signal generated is directly proportional to kinase activity, offering a reliable and high-throughput method for kinase profiling and inhibitor screening.

## Principle of the Assay

The **AIM-100** protocol utilizes a two-step enzymatic process to quantify kinase activity. In the first step, the kinase of interest catalyzes the transfer of a phosphate group from Adenosine Triphosphate (ATP) to a specific substrate, resulting in the production of ADP. Following the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase to

generate a luminescent signal, which is directly proportional to the amount of ADP produced in the initial kinase reaction.[1][2][3]



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**Figure 1:** Principle of the **AIM-100** Kinase Assay.

## Materials and Reagents

Reagent	Supplier	Storage
Kinase of interest	(User-defined)	-80°C
Kinase-specific substrate	(User-defined)	-20°C or -80°C
AIM-100 Kinase Buffer (5X)	(AIM Biotech)	-20°C
ATP Solution (10 mM)	(AIM Biotech)	-20°C
AIM-100 Reagent A	(AIM Biotech)	Room Temperature
AIM-100 Reagent B	(AIM Biotech)	Room Temperature
Nuclease-free water	(Various)	Room Temperature
White, opaque 96-well or 384-well plates	(Various)	Room Temperature
Test compounds (inhibitors)	(User-defined)	Varies
DMSO (optional, for compound dilution)	(Various)	Room Temperature

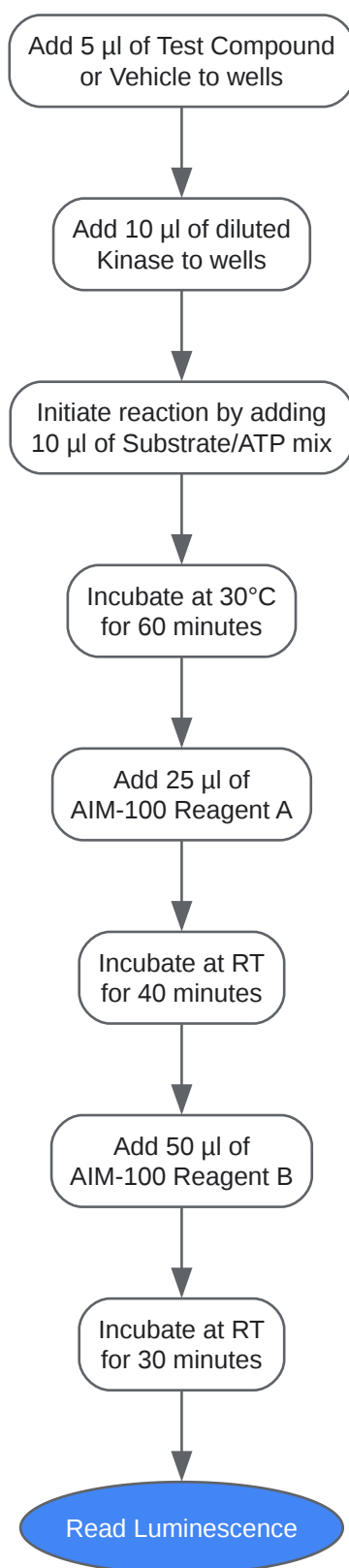
## Experimental Protocols

### Reagent Preparation

- **1X Kinase Buffer:** Prepare the required volume of 1X Kinase Buffer by diluting the 5X stock with nuclease-free water. For example, to prepare 1 ml of 1X buffer, mix 200 µl of 5X Kinase Buffer with 800 µl of nuclease-free water. Keep on ice.
- **Enzyme and Substrate Dilution:** Thaw the kinase and substrate on ice. Dilute the kinase and substrate to their desired working concentrations in 1X Kinase Buffer. The optimal concentrations should be determined empirically for each kinase-substrate pair.
- **ATP Dilution:** Dilute the 10 mM ATP stock to the desired final concentration in 1X Kinase Buffer. The optimal ATP concentration is typically at or near the  $K_m$  for the specific kinase.
- **Test Compound Preparation:** Prepare serial dilutions of the test compounds in 1X Kinase Buffer. If using DMSO to dissolve compounds, ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[\[3\]](#)

## Assay Procedure

The following protocol is for a 25  $\mu$ l final reaction volume in a 96-well plate. Volumes can be scaled for 384-well plates.



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**Figure 2: AIM-100 Experimental Workflow.**

- **Dispense Compounds:** Add 5 µl of the serially diluted test compounds or vehicle (e.g., 1X Kinase Buffer with DMSO) to the appropriate wells of a white, opaque 96-well plate.
- **Add Kinase:** Add 10 µl of the diluted kinase to each well.
- **Initiate Reaction:** Start the kinase reaction by adding 10 µl of a pre-mixed solution containing the substrate and ATP to each well.
- **Incubation:** Mix the plate gently and incubate at 30°C for 45-60 minutes.<sup>[3]</sup> The optimal incubation time may vary depending on the kinase activity.
- **Stop Reaction and Deplete ATP:** Add 25 µl of **AIM-100** Reagent A to each well to terminate the kinase reaction and deplete the remaining ATP. Mix and incubate at room temperature for 40 minutes.<sup>[1]</sup>
- **Generate Luminescent Signal:** Add 50 µl of **AIM-100** Reagent B to each well. This reagent converts ADP to ATP and contains the luciferase enzyme. Mix and incubate at room temperature for 30 minutes to stabilize the luminescent signal.<sup>[1]</sup>
- **Measure Luminescence:** Read the luminescence of each well using a plate-reading luminometer.

## Controls

- **Positive Control (100% Activity):** Contains kinase, substrate, and ATP without any inhibitor.
- **Negative Control (0% Activity):** Contains substrate and ATP but no kinase.

## Data Analysis and Presentation

### Calculation of Percent Inhibition

The percentage of kinase inhibition can be calculated using the following formula:

$$\% \text{ Inhibition} = 100 \times [1 - (\text{RLU}_{\text{inhibitor}} - \text{RLU}_{\text{negative}}) / (\text{RLU}_{\text{positive}} - \text{RLU}_{\text{negative}})]$$

Where:

- $\text{RLU}_{\text{inhibitor}}$  is the Relative Light Units from wells with the test compound.

- RLUpositive is the average RLU from the positive control wells.
- RLUnegative is the average RLU from the negative control wells.

## IC50 Determination

The IC50 value, which is the concentration of an inhibitor that reduces kinase activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Example Data

The following table presents example data from an **AIM-100** assay performed with a hypothetical kinase and a known inhibitor, Staurosporine.

Inhibitor Concentration (nM)	Average RLU	% Inhibition
0 (Positive Control)	1,250,000	0%
No Enzyme (Negative Control)	15,000	100%
0.1	1,180,000	5.7%
1	950,000	24.3%
10	630,000	50.2%
100	180,000	86.6%
1000	25,000	99.2%

From this data, the IC50 for Staurosporine against this kinase is approximately 10 nM.

## Troubleshooting

Problem	Possible Cause	Solution
Low signal in positive control	Inactive kinase or substrate.	Verify the activity of the kinase and substrate. Ensure proper storage and handling.
Suboptimal ATP concentration.	Titrate ATP concentration to determine the optimal level for the kinase.	
High background in negative control	Contamination of reagents with ATP or ADP.	Use fresh, high-quality reagents and nuclease-free water.
High variability between replicates	Pipetting errors or inadequate mixing.	Ensure accurate pipetting and proper mixing at each step.
Inconsistent incubation times.	Use a multichannel pipette and ensure consistent timing for all additions.	

## Conclusion

The **AIM-100** protocol provides a sensitive, reliable, and high-throughput method for measuring in vitro kinase activity. Its straightforward workflow and quantitative luminescent readout make it an ideal tool for academic research, kinase profiling, and inhibitor screening in drug discovery programs. The detailed protocol and guidelines presented in this application note will enable researchers to successfully implement the **AIM-100** assay and obtain high-quality, reproducible data.

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## References

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